molecular formula C21H17ClN4OS2 B15032842 N-{2-[(3-chloro-2-methylphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide

N-{2-[(3-chloro-2-methylphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide

Cat. No.: B15032842
M. Wt: 441.0 g/mol
InChI Key: HOXPUMMPFKTRPC-UHFFFAOYSA-N
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Description

N-{2-[(3-chloro-2-methylphenyl)amino]-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl}benzamide is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is structurally characterized by the presence of a benzamide group linked to a thiazole ring system, which is further substituted with a 3-chloro-2-methylphenyl group. It is often studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chloro-2-methylphenyl)amino]-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chloro-2-methylphenyl)amino]-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl}benzamide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-[(3-chloro-2-methylphenyl)amino]-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl}benzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-{2-[(3-chloro-2-methylphenyl)amino]-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl}benzamide can be compared with other similar compounds in terms of structure and function:

    Tolfenamic Acid: Both compounds share a similar core structure and exhibit anti-inflammatory properties.

    Anthranilic Acid Derivatives: These compounds, including mefenamic acid and flufenamic acid, also possess anti-inflammatory and analgesic properties.

Similar Compounds

Properties

Molecular Formula

C21H17ClN4OS2

Molecular Weight

441.0 g/mol

IUPAC Name

N-[5-[2-(3-chloro-2-methylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C21H17ClN4OS2/c1-12-15(22)9-6-10-16(12)24-20-25-17(11-28-20)18-13(2)23-21(29-18)26-19(27)14-7-4-3-5-8-14/h3-11H,1-2H3,(H,24,25)(H,23,26,27)

InChI Key

HOXPUMMPFKTRPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC(=CS2)C3=C(N=C(S3)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

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